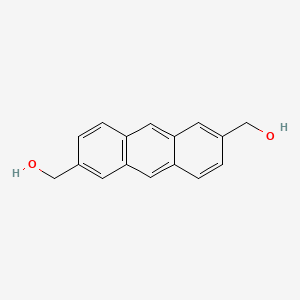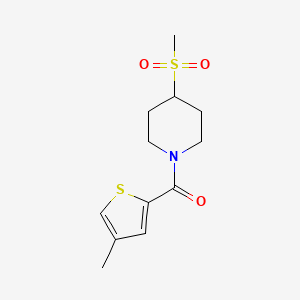
(4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and a thiophene ring substituted with a methyl group
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives have been known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The mode of action would depend on the specific target that this compound interacts with. Generally, it could bind to the target, causing a conformational change that affects the target’s activity .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Piperidine derivatives have been involved in a wide range of biological activities, suggesting that they could interact with multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the methylsulfonyl and thiophenyl groups in this compound could influence these properties, but without specific studies, it’s hard to predict the details .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from altering cellular signaling, inhibiting or promoting enzyme activity, or modulating receptor function .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperidine.
-
Thiophene Derivative Preparation: : The thiophene ring is prepared by reacting 2-thiophenecarboxaldehyde with methylmagnesium bromide to yield 4-methylthiophen-2-ylmethanol.
-
Coupling Reaction: : The final step involves coupling the piperidine and thiophene intermediates. This can be achieved through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfone derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiophene ring. Halogenation or alkylation reactions are typical examples.
Common Reagents and Conditions
Oxidation: :
特性
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c1-9-7-11(17-8-9)12(14)13-5-3-10(4-6-13)18(2,15)16/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWBQJKUAAYQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)
![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2967697.png)
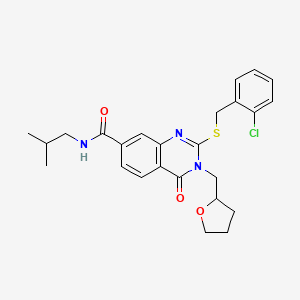
![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)
![5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2967704.png)
![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)
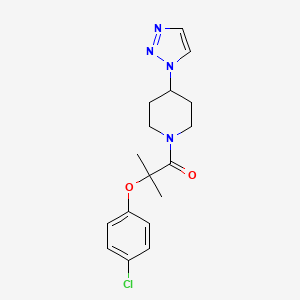
![N'-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)
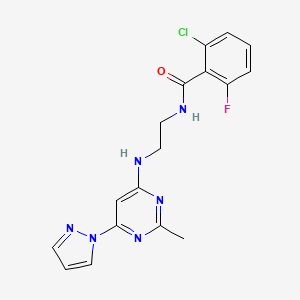
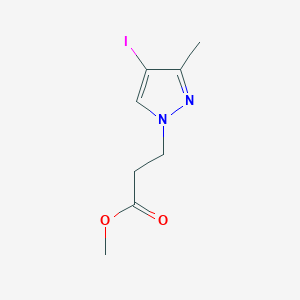
![Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B2967713.png)
![methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2967714.png)
